N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Thiophene Introduction: The thiophene ring is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Benzamide Formation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopentylamine derivatives.
Substitution: Substituted benzamides with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate its target by forming hydrogen bonds, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(1-(thiophen-2-yl)cyclohexyl)-2-(trifluoromethyl)benzamide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
N-(1-(thiophen-2-yl)cyclopentyl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of trifluoromethyl.
N-(1-(furan-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its thiophene ring, cyclopentyl group, and trifluoromethyl-substituted benzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)13-7-2-1-6-12(13)15(22)21-16(9-3-4-10-16)14-8-5-11-23-14/h1-2,5-8,11H,3-4,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZDHRTVKJPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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